molecular formula C8H6F3NO2 B2398254 1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone CAS No. 186338-96-5

1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone

Cat. No.: B2398254
CAS No.: 186338-96-5
M. Wt: 205.136
InChI Key: URVYIANWVKDPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone is a compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds The presence of a trifluoromethyl group in its structure makes it particularly interesting due to the unique properties imparted by the fluorine atoms

Preparation Methods

The synthesis of 1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone can be achieved through several routes. One common method involves the reaction of 4-hydroxy-2-(trifluoromethyl)pyridine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve more scalable processes, including continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-acetyl-2-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-4(13)6-5(14)2-3-12-7(6)8(9,10)11/h2-3H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVYIANWVKDPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC=CC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.